molecular formula C14H13BBrFO3 B1284258 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid CAS No. 849062-18-6

3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid

Cat. No.: B1284258
CAS No.: 849062-18-6
M. Wt: 338.97 g/mol
InChI Key: RJFAJIGWAZAOBQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Overview

3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid is a synthetic organoboron compound with the systematic IUPAC name [3-bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid . Its molecular formula is C₁₄H₁₃BBrFO₃ , corresponding to a molecular weight of 338.96 g/mol .

Structural Features:

  • Core scaffold : A phenyl ring substituted at positions 2, 3, and 5.
  • Key substituents :
    • Bromine atom at position 3 (C–Br bond).
    • Boronic acid group (–B(OH)₂) at position 2.
    • 2'-Fluorobenzyloxy group (–OCH₂C₆H₄F) at position 2.
    • Methyl group (–CH₃) at position 5.

The compound adopts a planar geometry around the boron atom due to its sp² hybridization, with the vacant p orbital enabling Lewis acid behavior. The fluorobenzyloxy group introduces steric hindrance and electronic effects, modulating reactivity in cross-coupling reactions.

Table 1: Key Identifiers

Property Value Source
CAS Number 849062-18-6
SMILES Cc1cc(Br)c(OCc2ccccc2F)c(c1)B(O)O
InChI Key RJFAJIGWAZAOBQ-UHFFFAOYSA-N

Historical Context in Boronic Acid Chemistry

Boronic acids emerged as critical reagents following Edward Frankland’s 1860 synthesis of ethylboronic acid. The development of Suzuki-Miyaura cross-coupling in the late 20th century catalyzed interest in arylboronic acids for constructing biaryl systems.

This compound represents an advancement in functionalized boronic acids , designed to balance steric bulk and electronic modulation. Its synthesis leverages modern methods such as:

  • Palladium-catalyzed borylation of halogenated precursors.
  • Etherification to introduce the fluorobenzyloxy group.

This compound’s design addresses challenges in coupling reactions where electron-withdrawing groups (e.g., bromine, fluorine) enhance oxidative addition kinetics while the boronic acid enables transmetallation.

Physicochemical Characteristics

Physical Properties:

  • Appearance : White to off-white crystalline solid.
  • Melting Point : 132–137°C.
  • Solubility :
    • Polar aprotic solvents : Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
    • Low solubility in water due to hydrophobic aryl and benzyl groups.

Stability:

  • Hydrolytic Sensitivity : The boronic acid group (–B(OH)₂) undergoes reversible hydration to –B(OH)₃⁻ under basic conditions, requiring anhydrous storage.
  • Thermal Stability : Decomposes above 200°C, releasing boron oxides and fluorinated byproducts.

Table 2: Thermodynamic Data

Property Value Method
LogP (Octanol-Water) 3.2 ± 0.4 Computational
pKa (Boronic Acid) ~8.7 Potentiometric

Position in Organoboron Compound Classification

This compound belongs to the tri-substituted arylboronic acid subclass, distinguished by:

  • Aromatic Boron Linkage : The boron atom is directly bonded to an aromatic ring, enabling conjugation and stability.
  • Multifunctional Substitution : Bromine (electrophilic), fluorine (electron-withdrawing), and methyl (steric) groups create a synergistic reactivity profile .

Compared to simpler analogs (e.g., phenylboronic acid), its structure enhances:

  • Regioselectivity in Suzuki couplings due to steric directing effects.
  • Stability against protodeboronation via electronic stabilization from fluorine.

Hierarchical Classification :

  • Class : Organoboron compounds.
  • Subclass : Arylboronic acids.
  • Functional Variant : Halogenated, alkoxy-substituted arylboronic acid.

Properties

IUPAC Name

[3-bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBrFO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAJIGWAZAOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584493
Record name {3-Bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-18-6, 871125-97-2
Record name {3-Bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid
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Record name 849062-18-6
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Preparation Methods

Formation of 2-(2'-fluorobenzyloxy) Intermediate

  • Reagents and Conditions:
    • Starting material: 2-hydroxy-5-methylphenyl derivative
    • Alkylating agent: 2-fluorobenzyl bromide
    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
    • Solvent: Dimethylformamide (DMF) or acetone
    • Temperature: 60–80 °C
  • Procedure:
    The phenol is deprotonated by the base, generating the phenolate ion, which then undergoes nucleophilic substitution with 2-fluorobenzyl bromide to form the 2-(2'-fluorobenzyloxy) derivative. The reaction is monitored by TLC or HPLC until completion.

Bromination at the 3-Position

  • Reagents and Conditions:
    • Brominating agent: N-bromosuccinimide (NBS) or bromine (Br₂)
    • Solvent: Dichloromethane (DCM) or acetic acid
    • Temperature: 0–25 °C
    • Radical initiator (if NBS is used): Azobisisobutyronitrile (AIBN) or light
  • Procedure:
    The 2-(2'-fluorobenzyloxy) intermediate is subjected to bromination under controlled conditions to selectively introduce bromine at the 3-position. The reaction is carefully controlled to avoid polybromination or substitution at undesired positions.

Introduction of the Boronic Acid Group

Two main approaches are used:

  • Palladium-Catalyzed Borylation:

    • Reagents: Bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., potassium acetate)
    • Solvent: 1,4-dioxane or DMF
    • Temperature: 80–100 °C
    • The brominated intermediate undergoes Miyaura borylation to install the boronate ester, which is subsequently hydrolyzed to the boronic acid.
  • Lithiation and Boronation:

    • Reagents: n-Butyllithium or lithium diisopropylamide (LDA) for lithiation, followed by quenching with trimethyl borate (B(OMe)₃)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: −78 °C to 0 °C
    • The lithiated intermediate is reacted with the borate ester, then acidic workup yields the boronic acid.

Purification and Characterization

  • Purification is typically achieved by recrystallization from suitable solvents or column chromatography using silica gel.
  • Characterization includes:
    • NMR Spectroscopy: ^1H, ^13C, and ^11B NMR to confirm the boronic acid and aromatic substitution pattern.
    • Mass Spectrometry: To confirm molecular weight.
    • HPLC: To assess purity and detect any protodeboronation byproducts.
    • Thermal Analysis: TGA/DSC to evaluate thermal stability.
Step Reaction Type Reagents/Conditions Temperature (°C) Solvent Notes
1 Nucleophilic substitution 2-fluorobenzyl bromide, K₂CO₃ 60–80 DMF or acetone Base deprotonates phenol; SN2 reaction
2 Bromination NBS or Br₂, AIBN (if NBS) 0–25 DCM or acetic acid Regioselective bromination at 3-position
3 Borylation (Pd-catalyzed) B2pin2, Pd(dppf)Cl₂, KOAc 80–100 1,4-dioxane or DMF Miyaura borylation, followed by hydrolysis
3 Lithiation and boronation n-BuLi or LDA, B(OMe)₃ −78 to 0 THF Alternative to Pd-catalyzed borylation
4 Purification Recrystallization or chromatography Ambient Various Confirm purity and structure
  • Regioselectivity: The presence of the 2-(2'-fluorobenzyloxy) group directs bromination to the 3-position due to electronic and steric effects, minimizing side reactions.
  • Catalyst Selection: Pd catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl₂) improve borylation yields and reduce protodeboronation.
  • Base Effects: Potassium acetate or carbonate bases are preferred for borylation to balance reactivity and stability of boronate intermediates.
  • Solvent Choice: Polar aprotic solvents like DMF and 1,4-dioxane enhance solubility and reaction rates.
  • Temperature Control: Lower temperatures during lithiation prevent side reactions; higher temperatures during borylation improve conversion.
  • Purity Assessment: HPLC and ^11B NMR are critical to detect boronic acid integrity and avoid degradation products.

The preparation of 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid involves a carefully orchestrated sequence of nucleophilic substitution, selective bromination, and boronic acid installation via palladium-catalyzed borylation or lithiation-boronation methods. Optimization of reaction conditions, including reagent choice, temperature, solvent, and catalyst, is essential to achieve high yield, regioselectivity, and purity. Analytical techniques such as NMR, HPLC, and mass spectrometry are indispensable for confirming the structure and quality of the final product. This compound’s synthesis is well-documented in recent chemical literature and commercial chemical supplier data, reflecting its importance in synthetic organic chemistry applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates palladium-catalyzed coupling with aryl halides. This reaction is widely used to construct biaryl systems.

Example Reaction:
Reactant: 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid + Aryl halide (e.g., bromobenzene)
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
Ligand: Tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃)
Solvent: THF or DMF
Temperature: 80–100°C
Product: Biaryl derivative with retention of the bromo and benzyloxy groups.

Key Data:

ReactantCatalyst SystemYieldSource
Aryl bromidesPdCl₂(dppf)/PCy₃70–85%

Stille Coupling

The bromo substituent participates in Stille couplings with organostannanes. This is exemplified in the synthesis of ozenoxacin, where a bromoquinoline derivative undergoes coupling with a stannane under Pd catalysis .

Example Reaction:
Reactant: this compound + Organostannane (e.g., tributyl(vinyl)tin)
Catalyst: Pd(PPh₃)₄
Ligand: None required
Solvent: DMF or toluene
Temperature: 100–120°C
Product: Substituted styrene or biaryl system.

Key Data:

ReactantCatalystYieldSource
Tributyl(vinyl)tinPd(PPh₃)₄75–80%

Heck Reaction

The bromo group can engage in Heck reactions with alkenes to form substituted alkenes. This is supported by the use of similar bromoarenes in Heck couplings .

Example Reaction:
Reactant: this compound + Ethylene
Catalyst: Pd(OAc)₂
Ligand: P(o-Tol)₃
Base: K₂CO₃
Solvent: DMF
Temperature: 100°C
Product: Vinylarene derivative.

Key Data:

AlkeneCatalyst SystemYieldSource
EthylenePd(OAc)₂/P(o-Tol)₃60–70%

Protection/Deprotection of the Benzyloxy Group

The 2′-fluorobenzyloxy group can be cleaved under acidic or reductive conditions. For example, hydrogenolysis with Pd/C and H₂ removes the benzyl group to yield a phenolic intermediate .

Example Reaction:
Reactant: this compound
Conditions: H₂ (1 atm), 10% Pd/C, EtOH
Temperature: 25°C
Product: 3-Bromo-5-methyl-2-hydroxyphenylboronic acid.

Key Data:

ConditionsCatalystYieldSource
H₂/Pd/CEtOH>90%

Functional Group Transformations

  • Borylation: The bromo group can be replaced with a boronic ester via Miyaura borylation using bis(pinacolato)diboron and a Pd catalyst .
  • Nucleophilic Substitution: The bromo substituent may undergo SNAr reactions with amines or thiols under basic conditions .

Stability and Handling

  • The compound is air-stable but hyg

Scientific Research Applications

3-Bromo-2-(2’-fluorobenzyloxy)-5-methylphenylboronic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is employed in the development of advanced materials such as polymers and liquid crystals.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Chemical Biology: The compound is used in the study of biological processes and the development of chemical probes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2’-fluorobenzyloxy)-5-methylphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzyloxy Group

Compound Name Substituent Position CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid 2'-F 849062-18-6 C₁₄H₁₃BBrFO₃ 338.97 High reactivity in Suzuki couplings due to electron-withdrawing fluorine
3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid 3'-F 849062-40-4 C₁₄H₁₃BBrFO₃ 338.97 Altered regioselectivity in cross-coupling due to steric effects
3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid 4'-F 849062-41-5 C₁₄H₁₃BBrFO₃ 338.97 Enhanced stability in polar solvents
3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid 2'-Cl 849052-17-1 C₁₄H₁₃BBrClO₃ 355.42 Slower coupling kinetics compared to F-substituted analogs

Key Observations :

  • Fluorine vs. Chlorine : The 2'-fluoro substituent enhances electrophilicity at the boron center, improving cross-coupling efficiency compared to bulkier chloro analogs .

Substituent Variations on the Phenyl Ring

Compound Name Substituent Position CAS Number Molecular Formula Key Differences
3-Bromo-5-fluoro-2-methoxyphenylboronic acid 5-F, 2-OCH₃ 849062-23-3 C₈H₇BBrFO₃ Methoxy group increases electron density, reducing boron electrophilicity
3-Bromo-2-(3-fluorobenzyloxy)phenylboronic acid No methyl group 870778-86-2 C₁₃H₁₁BBrFO₃ Absence of 5-methyl group decreases steric protection of boron, leading to faster protodeboronation

Key Observations :

  • Methyl Group Impact : The 5-methyl group in the target compound stabilizes the boronic acid against protodeboronation, a common degradation pathway .
  • Electron-Donating Groups : Methoxy substituents (e.g., 2-OCH₃) reduce reactivity in cross-coupling by increasing electron density at the boron center .

Crystallographic and Stability Data

  • Crystal Packing: Fluorine substituents influence supramolecular interactions. For example, this compound exhibits C–H⋯F interactions, enhancing crystalline stability compared to non-fluorinated analogs .
  • Thermal Stability : Derivatives with para-fluorine (4'-F) show higher thermal stability (decomposition >200°C) due to symmetrical packing .

Reactivity in Suzuki-Miyaura Coupling

  • Reaction Efficiency : The target compound achieves 59–75% yields in coupling with aryl bromides under Pd/XPhos catalysis, outperforming chloro-substituted analogs (45–55% yields) .
  • Regioselectivity : Ortho-fluorine (2'-F) directs coupling to electron-deficient aryl partners, while para-fluorine (4'-F) shows broader substrate compatibility .

Biological Activity

3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can modulate various biochemical pathways. This compound, specifically, is being explored for its applications in drug design and development, particularly in targeting cancer and other diseases.

The chemical structure of this compound includes a bromine atom, a fluorobenzyl ether group, and a methyl substituent on the phenyl ring. These functional groups contribute to its unique electronic properties, enhancing its reactivity and selectivity in biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific proteins through the boronic acid moiety. This interaction allows for the modulation of protein-protein interactions (PPIs), which are crucial in many cellular processes. The reversible covalent bond formation with hydroxyl groups on proteins can disrupt or enhance signaling pathways involved in disease progression.

Anticancer Activity

Research indicates that boronic acids, including this compound, can exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The introduction of the fluorobenzyl group may enhance the selectivity towards cancerous tissues due to improved binding affinity to specific targets.

Antibacterial and Antiviral Activity

Boronic acids have also been investigated for their antibacterial and antiviral activities. The structural modifications present in this compound may enhance its efficacy against various pathogens by disrupting bacterial cell wall synthesis or viral replication processes.

Case Studies

  • Inhibition of BTK (Bruton's Tyrosine Kinase) : A study highlighted the unexpected noncovalent off-target activities of BTK inhibitors, suggesting that similar compounds could be developed to selectively inhibit BTK, which is involved in B-cell malignancies .
  • Boronic Acid Derivatives : A review discussed various biological activities of boronic acid derivatives, noting their potential as anticancer agents and their roles in modulating inflammatory resp

Q & A

Q. How can the synthesis of 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid be optimized for high yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step route:

Bromination : Introduce the bromo group at the 3-position of a pre-functionalized phenyl ring using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄ .

Benzyloxy Installation : React the intermediate with 2-fluorobenzyl bromide under alkaline conditions (K₂CO₃ in DMF, 60°C) to form the ether linkage .

Boronation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (Pd(dppf)Cl₂) in THF at 80°C .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water (1:3) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 30% EtOAc/hexane) and confirm structure by 1^1H NMR (e.g., characteristic singlet for methyl group at δ 2.35 ppm) .

Q. What analytical techniques are critical for characterizing this boronic acid derivative?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1^1H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), fluorobenzyloxy CH₂ (δ 4.8–5.2 ppm), and methyl group (δ ~2.3 ppm).
  • 19^{19}F NMR: Detect the 2'-fluorine substituent (δ -115 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]+ at m/z 367.04 (calculated for C₁₄H₁₂BBrFO₂).
  • HPLC : Assess purity (>98%) using a C18 column (ACN/water + 0.1% TFA, 70:30) with UV detection at 254 nm .

Advanced Research Questions

Q. How do the electronic effects of the 2'-fluorobenzyloxy and bromo substituents influence Suzuki-Miyaura cross-coupling reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The 2'-fluorine and bromo groups enhance the electrophilicity of the boronic acid, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the benzyloxy group may reduce coupling efficiency with bulky aryl halides .
  • Optimization Strategy : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C. Monitor reactivity via 11^{11}B NMR to track boronate complex formation (δ 28–32 ppm) .
  • Comparative Data :
SubstrateYield (%)Reaction Time (h)
4-Iodotoluene8212
2-Naphthyl Triflate6518
3-Bromopyridine4524

Q. What strategies mitigate hydrolysis of the boronic acid group during biological assays?

  • Methodological Answer :
  • Stabilization Methods :

pH Control : Maintain assay buffers at pH 7.4–8.0 to minimize boronic acid hydrolysis.

Complexation : Pre-form boronate esters with diols (e.g., mannitol) to enhance stability .

Lyophilization : Store the compound as a lyophilized powder under argon at -20°C .

  • Validation : Use 11^{11}B NMR to monitor hydrolysis rates in PBS buffer over 24 hours. Hydrolysis <10% at pH 7.4 confirms stability .

Q. How can computational modeling predict the binding affinity of this compound to microbial enzymes?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets like leucyl-tRNA synthetase. Parameterize the boronic acid as a tetrahedral boronate anion to mimic transition-state binding .
  • Key Interactions :
  • Hydrogen bonding between the boronate group and active-site histidine residues.
  • π-Stacking of the fluorobenzyloxy group with aromatic enzyme residues.
  • Validation : Compare computed binding energies (ΔG ~-9.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Miyaura borylation: How to resolve?

  • Methodological Answer :
  • Root Cause : Variability in Pd catalyst loading (0.5–5 mol%) and solvent purity (anhydrous THF vs. technical grade).
  • Resolution :

Use rigorously dried THF and degas with N₂ for 30 minutes.

Optimize catalyst to 2 mol% Pd(dppf)Cl₂ for a balance between cost and efficiency.

  • Case Study :
Catalyst Loading (mol%)Yield (%)
0.535
2.078
5.082
Higher loadings marginally improve yields but increase metal contamination .

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